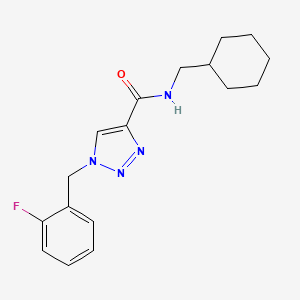![molecular formula C20H28F2N2O B3798249 7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3798249.png)
7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorobenzyl halide reacts with the spirocyclic intermediate.
Final modifications: Additional steps may include purification and characterization to ensure the desired compound is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It could be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 7-[(3,4-Difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one stands out due to its spirocyclic structure, which may confer unique chemical and physical properties. This structural feature could enhance its stability, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2O/c1-19(2,3)13-23-10-8-20(14-23)7-4-9-24(18(20)25)12-15-5-6-16(21)17(22)11-15/h5-6,11H,4,7-10,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXGCRMQHFWPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-(methylthio)pyrimidine](/img/structure/B3798167.png)
![N-cyclohexyl-3-[(6-methoxypyrimidin-4-yl)amino]propanamide](/img/structure/B3798171.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B3798177.png)
![4-{3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B3798190.png)
![1-(3-{3-[5-(ethylsulfonyl)-2-thienyl]phenyl}-1H-pyrazol-1-yl)-2-methyl-2-propanol](/img/structure/B3798202.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3798204.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B3798208.png)

![4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3798222.png)
![Ethyl 3-[(2,4-difluorophenyl)methyl]-1-methylsulfonylpiperidine-3-carboxylate](/img/structure/B3798228.png)
![8-[(3,4,5-trimethoxyphenyl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3798235.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3798242.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-D-phenylalaninamide hydrochloride](/img/structure/B3798259.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3798263.png)
